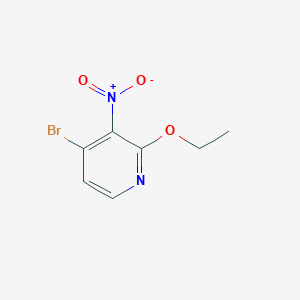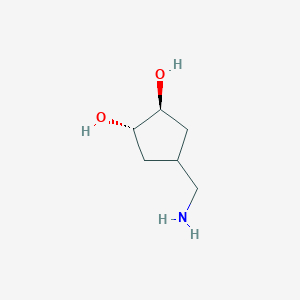
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate is an organic compound that features a four-membered azetidine ring with an iodomethyl group and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by an iodine atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a laboratory scale can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the iodine atom or to modify the azetidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for the substitution of bromine with iodine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an azetidine derivative with an amine group, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the reactivity and stability of azetidine rings in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate involves its reactivity as an electrophile due to the presence of the iodine atom. The compound can react with nucleophiles to form new carbon-nucleophile bonds. The azetidine ring can also undergo ring-opening reactions under certain conditions, leading to the formation of linear or branched products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 2-(chloromethyl)-2-methylazetidine-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate: Similar structure but with a hydroxyl group instead of iodine.
Uniqueness
The uniqueness of tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate lies in its reactivity due to the presence of the iodine atom, which is a good leaving group in nucleophilic substitution reactions
Eigenschaften
Molekularformel |
C10H18INO2 |
|---|---|
Molekulargewicht |
311.16 g/mol |
IUPAC-Name |
tert-butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H18INO2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7H2,1-4H3 |
InChI-Schlüssel |
IJSMLEVOVLCHDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN1C(=O)OC(C)(C)C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





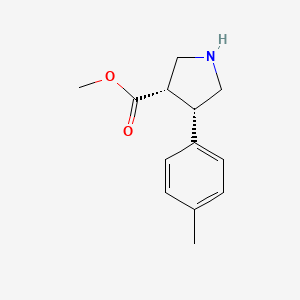

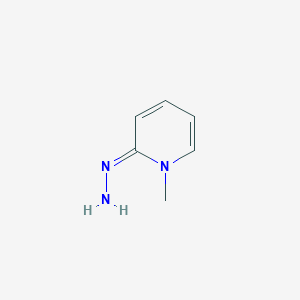
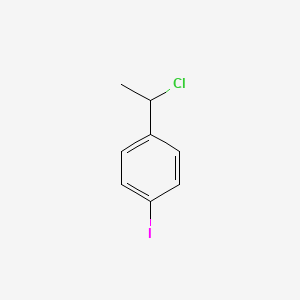

![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)


